Ethyl 2-((tert-butoxycarbonyl)amino)-3-oxobutanoate
Description
Ethyl 2-((tert-butoxycarbonyl)amino)-3-oxobutanoate is an organic compound commonly used in synthetic organic chemistry. It is a derivative of amino acids and is often utilized as a building block in the synthesis of more complex molecules. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is widely used to protect amine functionalities during chemical reactions.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-6-16-9(14)8(7(2)13)12-10(15)17-11(3,4)5/h8H,6H2,1-5H3,(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRUBCKVPNJDKJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((tert-butoxycarbonyl)amino)-3-oxobutanoate typically involves the reaction of ethyl acetoacetate with tert-butyl carbamate in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is often subjected to purification techniques such as recrystallization or chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((tert-butoxycarbonyl)amino)-3-oxobutanoate undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions where the ethyl ester group is replaced by other nucleophiles.
Reduction: The keto group in the compound can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Various nucleophiles such as amines or alcohols.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
Hydrolysis: Removal of the Boc group results in the formation of the free amine.
Substitution: Formation of substituted esters or amides.
Reduction: Formation of the corresponding alcohol.
Scientific Research Applications
Intermediate in Organic Synthesis
Ethyl 2-((tert-butoxycarbonyl)amino)-3-oxobutanoate serves as a crucial intermediate in the synthesis of various organic compounds. It is particularly beneficial in the production of amino acid derivatives and other biologically active molecules. The tert-butoxycarbonyl (Boc) protecting group allows for selective reactions while preserving the amine functionality, making it an essential building block in synthetic pathways.
Chiral Compound Preparation
The compound is instrumental in the enantioselective synthesis of chiral building blocks. For instance, researchers have successfully synthesized (S)-Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate, which is valuable for constructing chiral compounds used in pharmaceuticals and agrochemicals. This enantioselectivity is crucial for developing drugs with specific biological activities, as different enantiomers can exhibit significantly different effects.
Case Study: Enantioselective Synthesis
A notable study demonstrated the use of this compound as a precursor for synthesizing various hydroxylamines and amino acid analogs through a scalable, organomediated addition reaction. This method showcased high yields and enantiomeric excess, emphasizing the compound's utility in producing enantiopure substances .
Bioorganic Chemistry and Nucleic Acid Modification
In bioorganic chemistry, this compound is utilized in synthesizing nucleic acid analogs. For example, it has been employed to produce intermediates for peptide nucleic acids (PNA), which are crucial for genetic research and therapeutic applications due to their ability to bind DNA and RNA with high specificity.
Mechanism of Action
The mechanism of action of Ethyl 2-((tert-butoxycarbonyl)amino)-3-oxobutanoate involves its role as a protected amino acid derivative. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon removal of the Boc group, the free amine can participate in further reactions, such as peptide bond formation .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-((tert-butoxycarbonyl)amino)acetate: Another Boc-protected amino acid derivative with similar applications.
Methyl 2-((tert-butoxycarbonyl)amino)-3-oxobutanoate: A methyl ester analog with similar reactivity.
Uniqueness
This compound is unique due to its specific structure, which allows for selective reactions at the keto and ester functionalities. Its use of the Boc protecting group provides stability under various reaction conditions, making it a versatile intermediate in organic synthesis .
Biological Activity
Ethyl 2-((tert-butoxycarbonyl)amino)-3-oxobutanoate, also known as Ethyl 2-(Boc-amino)-3-oxobutanoate, is a compound with potential implications in medicinal chemistry, particularly in the development of anticancer agents. This article provides a detailed overview of its biological activity, synthesis, and relevant research findings.
- Molecular Formula : C₁₁H₁₉N O₅
- Molecular Weight : 245.27 g/mol
- CAS Number : 178200-66-3
Synthesis Overview
The synthesis of this compound typically involves the reaction of tert-butoxycarbonyl (Boc) protected amines with ethyl trans-4-oxo-2-butenoate. This process has been optimized for enantioselectivity and scalability, making it a valuable intermediate in organic synthesis . The synthetic route often includes the use of chiral catalysts to enhance yield and selectivity .
Anticancer Potential
Recent studies have highlighted the compound's potential as an anticancer agent. Specifically, derivatives of this compound have been evaluated for their efficacy against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7, SK-BR-3, and MDA-MB-231 (breast cancer); MCF-10A (non-malignant control).
- Findings : Compounds derived from this scaffold exhibited significant growth inhibition in breast cancer cell lines, with some showing comparable efficacy to established treatments like tamoxifen and olaparib .
| Compound | Cell Line | IC50 (μM) | Comparison |
|---|---|---|---|
| This compound | MCF-7 | Not specified | Less potent than lead compounds |
| Tert-butyl esters of L-γ-methyleneglutamic acid amides | MDA-MB-231 | Not specified | Comparable to tamoxifen |
The mechanism by which this compound exerts its effects is not fully elucidated; however, it is hypothesized to involve modulation of metabolic pathways associated with cancer cell proliferation. The presence of the Boc group may enhance membrane permeability, facilitating better cellular uptake and bioavailability .
Case Studies
- In Vitro Studies : A series of in vitro experiments demonstrated that compounds based on this structure could inhibit the proliferation of breast cancer cells while showing minimal toxicity to non-malignant cells. This selectivity is crucial for developing safer therapeutic options .
- Pharmacokinetics : Pharmacokinetic studies indicated that certain derivatives maintained stability in biological systems, suggesting a favorable profile for further development as therapeutic agents .
- Toxicity Assessments : Preliminary toxicity studies on healthy mice showed a favorable safety profile for selected compounds, indicating their potential for further clinical evaluation .
Q & A
Q. What are the common synthetic routes for Ethyl 2-((tert-butoxycarbonyl)amino)-3-oxobutanoate, and what factors influence reaction yields?
- Methodological Answer : The synthesis typically involves multi-step protocols. For example, analogous compounds are synthesized via:
Condensation : Ethyl acetoacetate reacts with ethyl orthoformate to form intermediates like ethyl 2-(ethoxymethylene)-3-oxobutanoate .
Protection : Introduction of the tert-butoxycarbonyl (Boc) group using Boc-anhydride under basic conditions (e.g., DMAP or TEA) to protect the amino group .
Purification : Column chromatography (hexane/ethyl acetate gradients) isolates the product.
Key Factors :
- Solvent polarity (DMF vs. THF) affects Boc-protection efficiency.
- Temperature control (<0°C) minimizes side reactions like ester hydrolysis .
Q. How can the purity and structural integrity of this compound be assessed using spectroscopic methods?
- Methodological Answer :
- NMR :
- ¹H NMR : Look for the tert-butyl group singlet at ~1.4 ppm and the ester carbonyl resonance at ~4.1–4.3 ppm (quartet, –CH₂–).
- ¹³C NMR : Confirm the Boc carbonyl (~155 ppm) and ketone (~205 ppm) .
- FT-IR : Bands at ~1680–1720 cm⁻¹ (ester C=O) and ~1250 cm⁻¹ (Boc C–O stretch) .
- HPLC-MS : Quantify purity (>95%) and confirm molecular weight (e.g., [M+H]+ at 245.27 m/z) .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence the reactivity of this compound in nucleophilic acyl substitution reactions?
- Methodological Answer :
- Steric Effects : The bulky Boc group slows nucleophilic attack at the β-keto ester. Comparative studies with methyl or benzyl carbamates show 2–3× faster reaction rates due to reduced steric hindrance .
- Electronic Effects : Electron-withdrawing groups (e.g., nitro in analogs) increase electrophilicity of the ketone, enhancing reactivity with amines or Grignard reagents.
- Experimental Design :
Use kinetic studies (UV-Vis monitoring) under varying conditions (polar aprotic solvents, temperature). Compare rate constants (k) for analogs (e.g., 4-chloro vs. 4-methylbenzyl derivatives) .
Q. What strategies resolve contradictory data in kinetic studies of its enzymatic hydrolysis by esterases?
- Methodological Answer :
- Enzyme Source Variability : Test multiple esterases (e.g., porcine liver vs. Candida antarctica lipase B) to identify isoform-specific activity .
- Substrate Mimics : Use fluorogenic or chromogenic analogs (e.g., p-nitrophenyl esters) to standardize assays .
- Computational Modeling : Perform MD simulations (e.g., GROMACS) to analyze binding pocket interactions, clarifying steric clashes with the Boc group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
